molecular formula C15H15N7O5 B4337361 1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4337361
M. Wt: 373.32 g/mol
InChI Key: GJHSRPFLYHAGBN-UHFFFAOYSA-N
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Description

1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a benzoxadiazole moiety, and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Coupling of Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
  • 2-methyl-4-(methylthio)-2-morpholinopropiophenone

Uniqueness

1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a morpholine ring, a benzoxadiazole moiety, and a nitro-substituted pyrazole ring. This unique structure imparts specific properties and reactivity that distinguish it from similar compounds.

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O5/c1-20-14(11(8-16-20)22(24)25)15(23)17-9-2-3-10(13-12(9)18-27-19-13)21-4-6-26-7-5-21/h2-3,8H,4-7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHSRPFLYHAGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
1-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

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